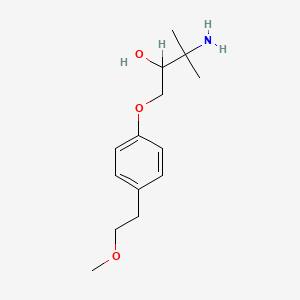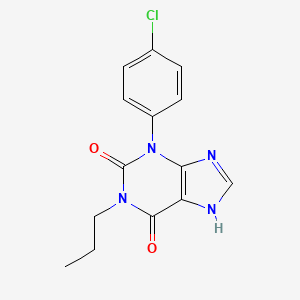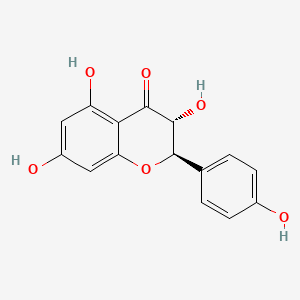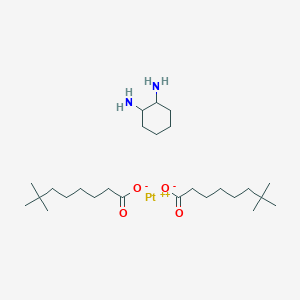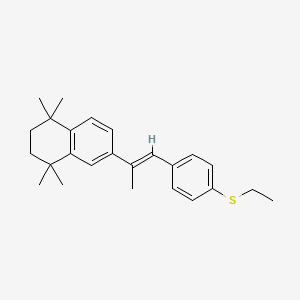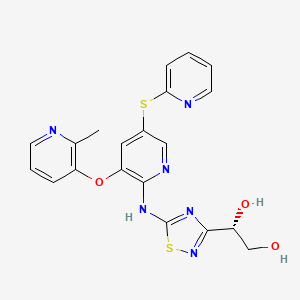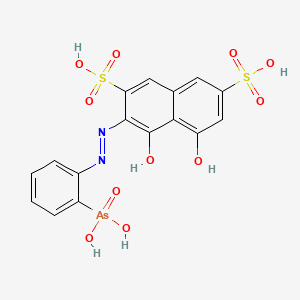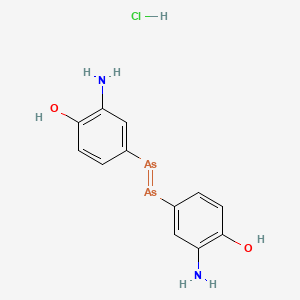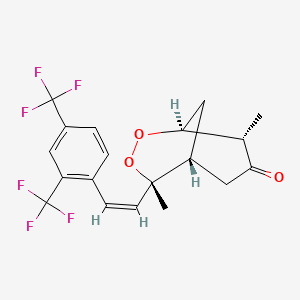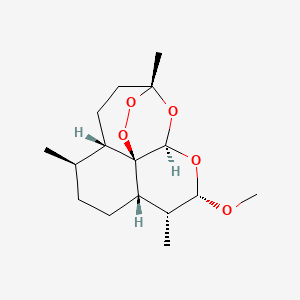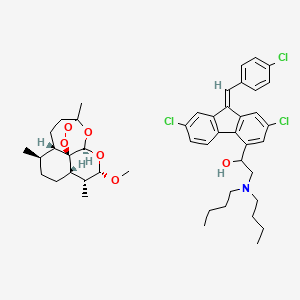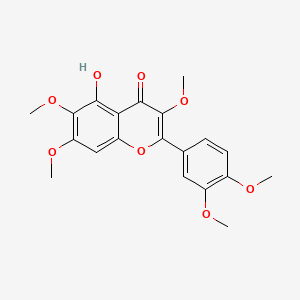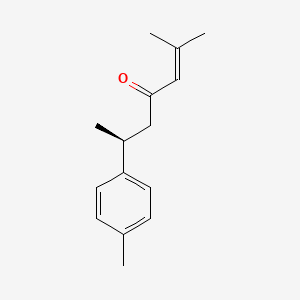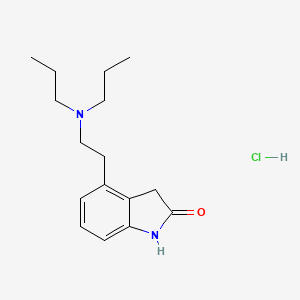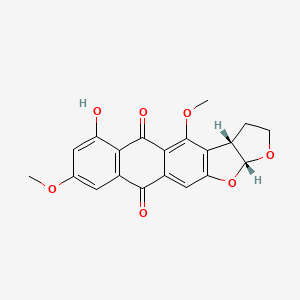
Aversin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aversin is a biochemical.
科学的研究の応用
Neurotransmitter Regulation and Emotion
Research by Marcinkiewcz et al. (2016) highlights the role of serotonin in orchestrating aversive states through specific neural circuits. This study provides insights into how neurotransmitters like serotonin, often targeted by drugs like Aversin, are crucial in the regulation of emotions, particularly fear and anxiety (Marcinkiewcz et al., 2016).
Epigenetic Mechanisms in Aggression and Stress
Palumbo et al. (2018) discuss the epigenetic regulation of genes in response to aversive environments, including stress and aggression. This research is relevant to understanding how Aversin and similar drugs might interact with genetic factors in influencing behavior (Palumbo et al., 2018).
Cannabinoid Receptors and Aversion
A study by Tudge et al. (2015) investigates the neural effects of cannabinoids on reward and aversion, offering a perspective on how substances like Aversin might affect the brain's reward system and responses to aversive stimuli (Tudge et al., 2015).
Stress and the Dynorphin κ-Opioid System
Research by Land et al. (2008) reveals the role of the dynorphin κ-opioid system in encoding the dysphoric properties of chronic stress. This research is pertinent to the study of Aversin and its potential impact on stress-related responses (Land et al., 2008).
Reward and Aversion in Neuropsychiatric Disorders
Hu (2016) provides an overview of the functions of dopamine and serotonin systems in coding components of rewards, which is highly relevant to understanding the actions of drugs like Aversin in neuropsychiatric conditions (Hu, 2016).
特性
CAS番号 |
34080-91-6 |
|---|---|
製品名 |
Aversin |
分子式 |
C20H16O7 |
分子量 |
368.3 g/mol |
IUPAC名 |
(4S,8R)-18-hydroxy-2,16-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |
InChI |
InChI=1S/C20H16O7/c1-24-8-5-10-14(12(21)6-8)18(23)16-11(17(10)22)7-13-15(19(16)25-2)9-3-4-26-20(9)27-13/h5-7,9,20-21H,3-4H2,1-2H3/t9-,20+/m0/s1 |
InChIキー |
RJMVOYLRGJZYAO-GWNMQOMSSA-N |
異性体SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)OC |
SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC |
正規SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
aversin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



